molecular formula C10H12N4O4S B239313 2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No. B239313
M. Wt: 284.29 g/mol
InChI Key: GBBBZEWBEJXRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide, also known as DTBTS, is a chemical compound that has been widely studied for its potential use in scientific research. DTBTS belongs to the family of sulfonamide compounds, which are known for their diverse biological activities. In

Mechanism of Action

2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is believed to bind to copper ions through its sulfonamide group, forming a stable complex. This complex can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant properties and can protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in water, which can limit its use in biological systems. Additionally, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for the study of 2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of other metal ions. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of this compound in various biological systems.

Synthesis Methods

2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can be synthesized through a multistep reaction involving the reaction of 4-nitrophenyl sulfonamide with 1,2,4-triazole in the presence of a reducing agent. The final product is obtained by the reaction of the resulting intermediate with 2,5-dimethoxyaniline. The overall yield of this compound is about 50%.

Scientific Research Applications

2,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been widely studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and can be used for the detection of copper ions in biological samples. This compound has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

2,5-dimethoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O4S/c1-17-8-3-4-9(18-2)10(5-8)19(15,16)13-14-6-11-12-7-14/h3-7,13H,1-2H3

InChI Key

GBBBZEWBEJXRHE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN2C=NN=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN2C=NN=C2

Origin of Product

United States

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